N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methylbenzyl)thiourea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methylbenzyl)thiourea is a useful research compound. Its molecular formula is C18H20N2S and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.13471982 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Thiourea derivatives are synthesized through various chemical reactions and characterized by spectroscopic techniques such as IR, NMR, and sometimes X-ray diffraction methods. These compounds exhibit distinct spectral features indicating their successful synthesis and structural properties. For instance, a study on N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea derivatives showcases their synthesis and characterization, providing a foundation for further research into their applications (Yusof et al., 2010).
Biological Activities
Thiourea derivatives have been explored for various biological activities, including antimicrobial, antifungal, and anticancer properties. For example, certain thiourea compounds were synthesized and evaluated for their antimicrobial and antifungal activities, highlighting their potential as therapeutic agents (Gumus et al., 2017). Similarly, thioureas with antioxidant activity have been studied in the context of acetaminophen toxicity, suggesting their role in mitigating oxidative stress (Cabrera-Pérez et al., 2016).
Sensor Applications
Beyond biological activities, thiourea derivatives have found applications in sensor technology. A notable example is the use of ethynylated-thiourea derivatives for the detection of carbon dioxide (CO2) gas, demonstrating their potential as sensing materials in environmental monitoring and industrial applications (Daud et al., 2019).
Corrosion Inhibition
Thiourea derivatives also play a role in corrosion inhibition, offering protection to metals in acidic environments. Research on dibenzylthiourea and diisopropylthiourea as corrosion inhibitors for carbon steel in HCl solution exemplifies their effectiveness in reducing corrosion rates, which is critical for extending the lifespan of metal structures and components (Torres et al., 2014).
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[(4-methylphenyl)methyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-13-5-7-14(8-6-13)12-19-18(21)20-17-10-9-15-3-2-4-16(15)11-17/h5-11H,2-4,12H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLFBJURATXCIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.